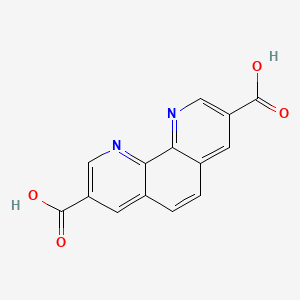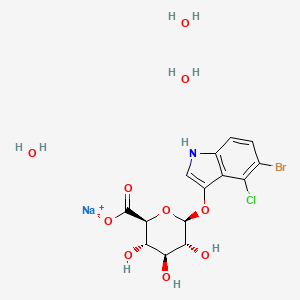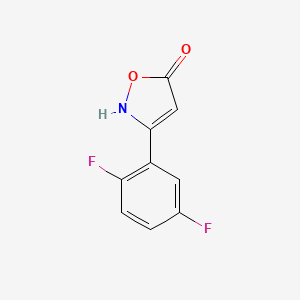
1,10-Phenanthroline-3,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-3,8-dicarboxylic acid is an aromatic compound with the molecular formula C14H8N2O4. It is a derivative of phenanthroline, characterized by the presence of two carboxylic acid groups at the 3 and 8 positions of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, catalysis, and materials science .
Vorbereitungsmethoden
1,10-Phenanthroline-3,8-dicarboxylic acid can be synthesized through several synthetic routes. One common method involves the palladium-catalyzed alkoxycarbonylation of bromophenanthroline. This reaction yields high amounts of the desired carboxylic acid derivatives . The general reaction conditions include the use of a palladium catalyst, an appropriate base, and a solvent such as ethanol or water under reflux conditions .
Analyse Chemischer Reaktionen
1,10-Phenanthroline-3,8-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can participate in aerobic oxidation reactions when complexed with metal ions such as ruthenium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly when functionalized with halogen atoms.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and water. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline-3,8-dicarboxylic acid primarily involves its ability to chelate metal ions. This chelation can stabilize metal ions in various oxidation states, facilitating redox reactions and catalytic processes. The compound’s molecular structure allows it to interact with metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline-3,8-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable metal complexes compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: Lacks the carboxylic acid groups, making it less versatile in forming stable complexes.
1,10-Phenanthroline-3-carboxylic acid: Contains only one carboxylic acid group, offering different coordination properties.
2,2’-Bipyridine: Another common ligand used in coordination chemistry, but with different structural and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced ability to form stable and functional metal complexes.
Eigenschaften
Molekularformel |
C14H8N2O4 |
|---|---|
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
1,10-phenanthroline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-7-1-2-8-4-10(14(19)20)6-16-12(8)11(7)15-5-9/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
IXDXPWFHPVBWHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)

![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)






![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)



